4-Amino-5-fluoro-2-phenylpyridine
Description
Contextualization within Modern Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of modern organic chemistry, with pyridine (B92270) and its derivatives being among the most extensively studied and utilized scaffolds. nih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a key component in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Its unique electronic properties, basicity, and ability to participate in a variety of chemical transformations make it a versatile building block. nih.gov The introduction of multiple substituents onto the pyridine core, as seen in 4-Amino-5-fluoro-2-phenylpyridine, allows for the fine-tuning of its physical, chemical, and biological properties. The specific arrangement of an amino group, a fluorine atom, and a phenyl group on the pyridine ring suggests a molecule designed for specific interactions and functions.
Rationale for Investigating Fluorinated and Aminated Pyridine Scaffolds
The incorporation of fluorine into organic molecules has become a powerful strategy in drug discovery and materials science. nih.gov The high electronegativity and small size of the fluorine atom can significantly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. nih.gov The strategic placement of a fluorine atom, as in the 5-position of the pyridine ring, can have a profound impact on the molecule's electronic distribution and reactivity.
Similarly, the amino group is a critical functional group in medicinal chemistry, often involved in hydrogen bonding interactions with biological macromolecules. Aminopyridines are a well-established class of compounds with a broad spectrum of biological activities. The presence of an amino group at the 4-position of the pyridine ring can influence the molecule's basicity and solubility.
The combination of both fluorine and an amino group on a pyridine scaffold is a recognized approach in the design of bioactive compounds. This dual functionalization can lead to synergistic effects on the molecule's properties, making such compounds highly sought after for screening in drug discovery programs.
Overview of Contemporary Research Methodologies in Pyridine Chemistry
The synthesis and characterization of substituted pyridines like 4-Amino-5-fluoro-2-phenylpyridine rely on a host of modern chemical techniques. The construction of the substituted pyridine ring itself can be achieved through various methods, including condensation reactions, cyclizations, and cross-coupling reactions. nih.gov For a polysubstituted pyridine, a common strategy involves the synthesis of a less substituted pyridine precursor followed by the sequential introduction of the desired functional groups.
The introduction of the phenyl group at the 2-position is often accomplished via transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. The amination and fluorination of the pyridine ring can be more challenging and often require specialized reagents and reaction conditions.
Once synthesized, the structural elucidation and characterization of the compound would be carried out using a suite of spectroscopic and analytical techniques.
Table 1: Common Spectroscopic and Analytical Techniques in Pyridine Chemistry
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy ('H, ¹³C, ¹⁹F) | Provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. ¹⁹F NMR is particularly crucial for fluorinated compounds. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H from the amino group, C-F from the fluoro group, C=N and C=C from the pyridine and phenyl rings). |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and can be used for its purification. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, if a suitable crystal can be obtained. |
Given the lack of specific published research on 4-Amino-5-fluoro-2-phenylpyridine, detailed experimental findings are not available. However, based on the known chemistry of related compounds, a hypothetical synthetic approach and expected characterization data can be proposed.
Table 2: Hypothetical Research Data for 4-Amino-5-fluoro-2-phenylpyridine
| Data Type | Hypothetical Finding |
| Synthetic Route | A potential synthesis could involve the Suzuki coupling of a 2-halopyridine derivative with phenylboronic acid, followed by nitration, reduction of the nitro group to an amino group, and a subsequent fluorination step. The order of these steps would be critical to achieve the desired regiochemistry. |
| ¹H NMR | Expected signals would include distinct aromatic protons for the phenyl and pyridine rings, with coupling patterns influenced by the fluorine and amino substituents. A broad singlet for the amino protons would also be anticipated. |
| ¹³C NMR | Aromatic carbons would show characteristic shifts, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom. |
| Mass Spectrum | The molecular ion peak would correspond to the exact mass of C₁₁H₉FN₂. |
Properties
CAS No. |
1256785-02-0 |
|---|---|
Molecular Formula |
C11H9FN2 |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
5-fluoro-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-7-14-11(6-10(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
BVAPJKJFEDNLJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 5 Fluoro 2 Phenylpyridine
Strategic Approaches to the Fluoropyridine Core Construction
Regioselective Introduction of the Fluorine Atom
The precise placement of the fluorine atom at the C5 position of the pyridine (B92270) ring is paramount. This is typically achieved through electrophilic fluorination, where the regioselectivity is governed by the electronic properties of the substituents already present on the ring.
One of the most common and effective reagents for this transformation is N-fluorobis(phenyl)sulfonimide (NFSI) or Selectfluor®. The success of the fluorination is highly dependent on the directing effects of the existing functional groups. For instance, in the synthesis of related fluorinated aminopyrimidines, the fluorination of 4-substituted 2-aminopyrimidines with Selectfluor in the presence of a silver salt like Ag₂CO₃ has been shown to yield 4-substituted 5-fluoro-2-aminopyrimidines with excellent regioselectivity. rsc.org This suggests that an amino group at a position that activates the desired site for fluorination can be a powerful tool.
In the context of a pyridine ring, an existing amino group at a position that directs the incoming electrophile to the desired carbon can be a key strategy. For example, starting with a pre-formed 2-phenyl-4-aminopyridine, the amino group would be expected to direct the electrophilic fluorinating agent to the C5 position.
Alternatively, direct C-H fluorination of a pre-existing 2-phenylpyridine (B120327) could be considered. However, the regioselectivity of this reaction would be highly dependent on the reaction conditions and the directing influence of the phenyl group and the pyridine nitrogen. Without a strong directing group, a mixture of isomers is likely.
Convergent and Divergent Synthesis Strategies for Pyridine Nucleus
Convergent Synthesis: In a convergent approach, the substituted pyridine ring is assembled from smaller, pre-functionalized fragments. For example, a β-fluoroenolate salt can be reacted with a suitable partner to form the fluorinated heterocyclic core. A reported synthesis of 4-amino-5-fluoropyrimidines utilizes the cyclocondensation of potassium 2-cyano-2-fluoroethenolate with amidines. nih.gov A similar strategy could be envisioned for the synthesis of the target pyridine, where a fluorinated building block is condensed with a fragment that provides the remaining atoms of the ring along with the phenyl and amino functionalities or their precursors.
Divergent Synthesis: A divergent strategy begins with a common pyridine-based intermediate, which is then elaborated through a series of reactions to introduce the desired substituents. A plausible divergent route to 4-Amino-5-fluoro-2-phenylpyridine could start with a simple, commercially available pyridine derivative. For example, one could start with a dihalopyridine and sequentially introduce the phenyl, fluoro, and amino groups. The order of these introductions would be critical to ensure correct regiochemistry and to manage the reactivity of the intermediates. For instance, a Suzuki coupling could be used to introduce the phenyl group, followed by a nucleophilic aromatic substitution to introduce a precursor to the amino group, and finally a late-stage fluorination.
Installation of the Amino Functionality at Position 4
The introduction of the amino group at the C4 position of the pyridine ring is a key transformation that can be achieved through several methods.
Direct Amination Reactions of Pyridine Systems
Direct C-H amination of pyridines offers an atom-economical route to aminopyridines. Nucleophilic aromatic substitution for hydrogen (SNArH) is a powerful method for this purpose. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the ability of the nitrogen atom to stabilize the resulting negative charge in the intermediate Meisenheimer complex. stackexchange.comyoutube.comyoutube.com The attack of a nucleophile at the C4 position leads to a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom.
For a substrate like 5-fluoro-2-phenylpyridine, direct amination with a suitable nitrogen nucleophile (e.g., ammonia (B1221849) or a protected amine) would be expected to proceed at the C4 position. The fluorine atom at C5 and the phenyl group at C2 would further influence the electronics of the ring, potentially enhancing the electrophilicity of the C4 position.
Amination via Precursors and Functional Group Interconversion
A more traditional and often more reliable method for introducing an amino group is through the use of a precursor functional group, typically a halogen, which is then displaced by a nitrogen nucleophile via a nucleophilic aromatic substitution (SNAr) reaction.
A plausible synthetic route would involve the synthesis of a 4-halo-5-fluoro-2-phenylpyridine intermediate. The halogen at the C4 position, being para to the ring nitrogen, is highly activated towards nucleophilic displacement. This activation is a general feature of halopyridines, where halogens at the C2 and C4 positions are readily substituted by nucleophiles. nih.govlibretexts.org
The reaction of a 4-chloro or 4-bromo-5-fluoro-2-phenylpyridine with ammonia or a primary amine would lead to the desired 4-amino-5-fluoro-2-phenylpyridine. The choice of the nitrogen nucleophile and reaction conditions can be tailored to achieve the desired product. For example, the use of amide solvents like dimethylformamide has been reported for the amination of 4-chloro-2-phenylquinoline (B1581051) derivatives. researchgate.net
Another precursor-based approach involves the reduction of a nitro group. If a 5-fluoro-4-nitro-2-phenylpyridine intermediate could be synthesized, the nitro group could be readily reduced to the target amino group using standard reducing agents such as H₂/Pd, SnCl₂, or Fe/HCl.
Phenyl Group Introduction at Position 2
The introduction of the phenyl group at the C2 position of the pyridine ring is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation.
This reaction typically involves the coupling of an aryl boronic acid or its ester with a halo-substituted pyridine in the presence of a palladium catalyst and a base. For the synthesis of 4-Amino-5-fluoro-2-phenylpyridine, a plausible strategy would involve the Suzuki coupling of a 2-halo-4-amino-5-fluoropyridine with phenylboronic acid. The halogen at the C2 position would serve as the coupling site.
The choice of catalyst, ligand, and base is crucial for the success of the Suzuki coupling. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate the coupling of a wide range of substrates, including electron-rich and electron-poor pyridines.
Alternatively, the phenyl group could be introduced early in the synthesis, for example, by starting with 2-phenylpyridine and then proceeding with the introduction of the fluorine and amino groups. The synthesis of 2-phenylpyridine itself can be achieved by the reaction of phenyllithium (B1222949) with pyridine.
Cross-Coupling Methodologies for Aryl-Heteroaryl Bond Formation
The creation of the C-C bond between the pyridine ring and the phenyl group at the C2 position is a critical step in the synthesis of 4-Amino-5-fluoro-2-phenylpyridine. Modern cross-coupling reactions are the most powerful tools for forging such aryl-heteroaryl linkages.
Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely used method. mdpi.com This reaction typically involves the coupling of a heterocyclic halide (or triflate) with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, a plausible route would involve the coupling of a 2-halo-4-amino-5-fluoropyridine intermediate with phenylboronic acid. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions. For instance, catalyst systems like Pd₂(dba)₃ with ligands such as XPhos are often employed for challenging coupling reactions involving heteroaromatics. rsc.org
Key Features of Suzuki-Miyaura Coupling for 2-Phenylpyridine Synthesis
Substrates : A 2-halopyridine (e.g., 2-bromo- or 2-chloro-4-amino-5-fluoropyridine) and Phenylboronic Acid.
Catalyst : A palladium source, such as Pd(PPh₃)₄ or PdCl₂(dppf).
Base : An inorganic base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid.
Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used.
The table below summarizes typical conditions used in Suzuki-Miyaura reactions for the synthesis of 2-phenylpyridine derivatives.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >85 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | 80-95 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/Water | 90-110 | 75-90 |
Other cross-coupling methods, such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), also provide viable alternatives for the formation of the 2-phenylpyridine scaffold. The choice of method often depends on the functional group tolerance and the availability of starting materials.
Stereochemical Considerations in Phenyl Attachment
For the parent compound, 4-Amino-5-fluoro-2-phenylpyridine, the phenyl group is unsubstituted. As a result, rotation around the C2-phenyl single bond is generally facile, and there are no stereogenic centers or issues of atropisomerism. The molecule is achiral.
However, stereochemical considerations would become highly relevant if the phenyl group were to be substituted, particularly with bulky groups at its ortho positions. In such cases, hindered rotation around the C-C single bond connecting the pyridine and phenyl rings could lead to the existence of stable, separable atropisomers. The energy barrier to rotation would depend on the size and nature of the substituents on both the phenyl and pyridine rings. While not applicable to the title compound itself, this is a critical consideration in the design of more complex 2-phenylpyridine derivatives. The fluorination of metalated 2-phenylpyridine ligands in platinum(II) complexes, for example, has been shown to significantly alter the emission properties of the resulting complexes, highlighting how substitution patterns influence molecular conformation and properties. wikipedia.org
Chemo- and Regioselective Synthesis Optimization
Achieving the desired 1,2,4,5-tetrasubstituted pyridine ring of 4-Amino-5-fluoro-2-phenylpyridine is a significant challenge that hinges on chemo- and regioselective control. The innate reactivity of the pyridine ring often leads to mixtures of isomers during functionalization. chemrxiv.org
Regioselective C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy to install substituents at specific positions, avoiding the need for pre-functionalized starting materials. chemrxiv.org
C4-Functionalization : The direct alkylation or amination at the C4 position of a pyridine ring is notoriously difficult. However, methods using removable blocking groups have been developed to achieve exquisite control. For instance, a maleate-derived blocking group can be used to direct Minisci-type reactions specifically to the C4 position. chemrxiv.org
C2-Functionalization : The C2 position is often electronically favored for nucleophilic attack or metalation. Rhodium-catalyzed C-H amidation, directed by an oxazoline (B21484) group at C3, has been shown to proceed with high regioselectivity at the C2 position. whiterose.ac.uknih.govwhiterose.ac.uk
Controlling Substituent Placement: A synthetic strategy for 4-Amino-5-fluoro-2-phenylpyridine would likely involve a multi-step sequence where the substituents are introduced in a controlled order. For example, one could start with a pre-functionalized pyridine, such as 2-amino-5-fluoropyridine (B1271945). researchgate.net The synthesis of this intermediate itself requires careful control of nitration, reduction, and fluorination steps. researchgate.net
A key challenge is the introduction of the amino group at C4 and the fluoro group at C5. The synthesis of fluorinated aminopyrimidines and pyrazoles has been demonstrated starting from a β-fluoroenolate salt, suggesting that building the ring from acyclic, pre-fluorinated precursors is a viable strategy to ensure the correct placement of the fluorine atom. nih.gov
The table below outlines strategies for achieving regioselectivity in pyridine functionalization.
| Position | Method | Directing/Blocking Group | Reagent/Catalyst | Reference |
| C4 | Minisci-type Alkylation | Maleate-derived blocking group | Carboxylic Acid / (NH₄)₂S₂O₈ | chemrxiv.org |
| C4 | Nucleophilic Substitution | Phosphonium Salt Activation | Alcohol/Base | acs.org |
| C2 | C-H Amidation | 3-Oxazoline | Rhodium catalyst | whiterose.ac.uknih.govwhiterose.ac.uk |
| C2 | C-H Alkenylation | None | Nickel/Lewis Acid Catalyst | acs.org |
Green Chemistry Principles and Sustainable Synthetic Routes
The integration of green chemistry principles into the synthesis of pyridine derivatives is an area of active research, aiming to reduce environmental impact and improve efficiency. researchgate.netbiosynce.com
Sustainable Approaches Applicable to 4-Amino-5-fluoro-2-phenylpyridine Synthesis:
Alternative Solvents and Catalysts : The use of water or other environmentally benign solvents, where possible, is a key green principle. Iron-catalyzed cyclization reactions for synthesizing substituted pyridines represent a move away from more toxic and expensive heavy metal catalysts like palladium. rsc.org
Atom Economy : Synthetic routes that maximize the incorporation of atoms from the reactants into the final product are preferred. C-H activation and functionalization reactions are inherently more atom-economical than traditional methods that require pre-functionalization. rsc.org
Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov This technique could be applied to steps like cross-coupling or cyclization.
Solvent-Free Reactions : A novel solvent- and halide-free method for the C-H functionalization of pyridine N-oxides demonstrates a highly atom-economical and sustainable approach to creating functionalized pyridines. rsc.org
Chemical Reactivity and Mechanistic Studies of 4 Amino 5 Fluoro 2 Phenylpyridine
Electrophilic Aromatic Substitution Pathways on the Pyridine (B92270) Ring
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally less facile than on benzene. The electronegative nitrogen atom reduces the electron density of the ring, deactivating it towards attack by electrophiles. However, the outcome of EAS reactions is critically governed by the electronic nature of the substituents present on the ring.
The regiochemical outcome of any potential electrophilic substitution on the 4-Amino-5-fluoro-2-phenylpyridine ring is determined by the interplay of the directing effects of the three substituents. The individual and collective influence of these groups dictates the position of attack by an incoming electrophile (E⁺).
Amino Group (-NH₂ at C4): This is a powerful activating group due to its ability to donate electron density via resonance (+R effect). As a strong ortho-, para-director, it significantly enhances the nucleophilicity of the C3 and C5 positions.
Fluoro Group (-F at C5): The fluorine atom exerts a dual electronic effect. It is strongly electron-withdrawing by induction (-I effect), which deactivates the entire ring towards electrophilic attack. However, through resonance, it can donate a lone pair of electrons (+R effect), directing electrophiles to the ortho and para positions (C4 and C6). In most cases, the inductive deactivation is the dominant effect.
Phenyl Group (-C₆H₅ at C2): The phenyl group is generally considered a weak deactivating group due to its inductive electron-withdrawing nature, though it can engage in resonance. Its influence on the pyridine ring's reactivity is less pronounced compared to the amino and fluoro groups.
The combined effect of these substituents points towards a clear regiochemical preference. The C4-amino group is the most powerful activating and directing group. It strongly activates the C3 and C5 positions. Since the C5 position is already substituted with fluorine, the most probable site for electrophilic attack is the C3 position . The C6 position is a secondary possibility, being ortho to the fluoro group and para to the nitrogen, but it lacks the strong activation provided by the amino group at C3.
Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Predicted Directive Influence |
|---|---|---|---|---|
| Amino (-NH₂) | C4 | +R >> -I | Strongly Activating | Ortho, Para (to C3, C5) |
| Fluoro (-F) | C5 | -I > +R | Deactivating | Ortho, Para (to C4, C6) |
| Phenyl (-C₆H₅) | C2 | -I ~ +R | Weakly Deactivating | Minor influence on pyridine ring |
While electrophilic attack on the pyridine ring is possible, competition from reactions involving the substituents is significant. The exocyclic amino group is a primary site for electrophilic attack due to the lone pair on the nitrogen atom. Reactions such as protonation, alkylation, or acylation may occur preferentially at the amino group. Furthermore, the 2-phenyl substituent presents another aromatic ring that could undergo electrophilic substitution, although it is less activated than the substituted pyridine ring. The ultimate reaction pathway would depend on the specific electrophile and the reaction conditions employed.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic rings that possess a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate (Meisenheimer complex).
In many SNAr reactions on electron-deficient rings, fluoride (B91410) is an excellent leaving group. researchgate.net The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect often outweighs its poor leaving group ability based on bond strength alone, as the rate-determining step is typically the initial nucleophilic attack. For SNAr to occur on a pyridine ring, the leaving group should ideally be at a position activated by the ring nitrogen (C2, C4, or C6). nih.gov In 4-Amino-5-fluoro-2-phenylpyridine, the fluorine atom is at the C5 position, which is meta to the ring nitrogen and thus receives less activation.
The viability of an SNAr reaction is highly dependent on the electronic effects of other ring substituents.
Influence of the Amino Group: The C4-amino group is a potent electron-donating group (+R effect). An electron-donating group located ortho or para to a potential leaving group strongly deactivates the ring towards nucleophilic attack by increasing the electron density at the reaction center. In this molecule, the amino group is ortho to the C5-fluorine, which would significantly hinder the formation of the necessary anionic Meisenheimer intermediate. This deactivating effect makes the displacement of the C5-fluorine via an SNAr mechanism highly improbable under standard conditions.
Influence of the Phenyl Group: The C2-phenyl group's electronic influence on the C5 position is minimal and would not be sufficient to overcome the strong deactivating effect of the amino group.
Therefore, direct SNAr by displacement of the C5-fluorine is not a predicted viable reaction pathway for 4-Amino-5-fluoro-2-phenylpyridine due to the powerful deactivating effect of the C4-amino group. SNAr would be more plausible if a suitable leaving group were located at the C2 or C6 positions.
Transformations Involving the Amino Functionality
The exocyclic amino group at the C4 position is a versatile functional handle for a variety of chemical transformations, analogous to those of anilines. These reactions provide pathways to a diverse range of derivatives.
Acylation: The amino group can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for protecting the amino group or for building more complex molecular architectures. nih.gov
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) could convert the amino group into a diazonium salt (-N₂⁺). While diazotization of aminopyridines can be complex, a successful reaction would yield a highly valuable intermediate. Pyridyl diazonium salts can undergo subsequent reactions (e.g., Sandmeyer or Schiemann reactions) to introduce a wide array of substituents, including halides, cyano, or hydroxyl groups. A novel synthesis of 2-amino-5-fluoropyridine (B1271945) has been achieved via a Schiemann reaction on a diazotized precursor. researchgate.net
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates would afford the corresponding urea or thiourea derivatives, respectively. This transformation is often used in medicinal chemistry to introduce hydrogen-bonding motifs.
N-Arylation and N-Alkylation: The amino group can undergo coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form diarylamines. Direct alkylation is also possible, though it may compete with alkylation at the pyridine ring nitrogen.
Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions would lead to the formation of imines (Schiff bases), which can serve as intermediates for further synthetic elaborations.
Table 2: Summary of Predicted Reactivity for 4-Amino-5-fluoro-2-phenylpyridine
| Reaction Type | Position(s) | Predicted Reactivity | Key Influencing Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | C3 | Probable | Strong activation and directing effect of C4-NH₂ group. |
| Nucleophilic Aromatic Substitution (SNAr) | C5 | Highly Unlikely | Strong deactivating effect of ortho C4-NH₂ group. |
| Reactions on Amino Group | C4-NH₂ | Highly Probable | High nucleophilicity of the amino nitrogen. |
Derivatization Reactions at the Amino Group (e.g., Acylation, Alkylation)
The primary amino group in 4-Amino-5-fluoro-2-phenylpyridine is a key site for nucleophilic attack, readily undergoing derivatization reactions such as acylation and alkylation.
Acylation: The amino group can be readily acylated using various acylating agents like acyl chlorides or anhydrides. This reaction is fundamental for introducing a wide range of functional groups and for the synthesis of more complex molecules. For instance, the reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, proceeds via a nucleophilic acyl substitution mechanism to form the corresponding amide. The reactivity is analogous to that of other aminopyridines.
Alkylation: While direct N-alkylation of aminopyridines can sometimes be challenging due to the potential for reaction at the pyridine ring nitrogen, it can be achieved under specific conditions. The use of alkyl halides or other alkylating agents can lead to the formation of secondary or tertiary amines. The reaction conditions often require careful control to favor N-alkylation of the amino group over quaternization of the ring nitrogen.
Table 1: Representative Derivatization Reactions of the Amino Group
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(5-fluoro-2-phenylpyridin-4-yl)acetamide | Inert solvent (e.g., DCM, THF), Base (e.g., Et3N) |
| Alkylation | Methyl iodide | 5-fluoro-N-methyl-2-phenylpyridin-4-amine | Polar solvent, Base (e.g., K2CO3) |
Diazotization and Subsequent Reactions
The diazotization of aminopyridines is a well-established transformation that converts the amino group into a diazonium salt, which is a versatile intermediate for further functionalization. The reaction involves treating the aminopyridine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). rsc.orgoaji.net
The resulting pyridine-4-diazonium salt of the title compound is generally unstable and readily undergoes subsequent reactions. One of the most common transformations is hydrolysis, where the diazonium group is replaced by a hydroxyl group upon warming in the aqueous acidic solution, yielding 5-fluoro-2-phenylpyridin-4-ol. rsc.org These diazonium intermediates are also capable of participating in coupling reactions with activated aromatic compounds to form azo dyes. oaji.net
Reactivity of the Phenyl Substituent
The phenyl ring attached at the C2 position of the pyridine core offers another site for chemical modification, distinct from the heterocyclic ring.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
Electrophilic Aromatic Substitution (EAS): The pyridine ring, particularly under the acidic conditions often required for EAS, is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the protonated nitrogen atom. quimicaorganica.orgyoutube.com Consequently, electrophilic substitution occurs preferentially on the more activated phenyl ring. The 2-pyridyl group acts as a deactivating, ortho-, para-directing substituent. Therefore, reactions such as nitration or halogenation will yield a mixture of ortho- and para-substituted phenyl products. A kinetic study on the nitration of 2-phenylpyridine (B120327) confirmed that reaction occurs on the phenyl ring after protonation of the pyridine nitrogen. rsc.org
Nucleophilic Aromatic Substitution (NAS): The unsubstituted phenyl ring of 4-Amino-5-fluoro-2-phenylpyridine is not activated towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate, which are absent here. quora.comquimicaorganica.org
Metal-Catalyzed Functionalization of the Phenyl Group
A powerful strategy for modifying the phenyl group is through transition metal-catalyzed C-H activation. The nitrogen atom of the pyridine ring serves as an effective directing group, guiding the metal catalyst to selectively functionalize the ortho C-H bonds of the phenyl ring. rsc.orgresearchgate.net
Palladium-catalyzed reactions are particularly prominent in this area. Using a palladium(II) catalyst, such as Pd(OAc)₂, the ortho C-H bond of the phenyl ring can be functionalized through various cross-coupling reactions. rsc.org These include:
Alkylation: Reaction with alkyl iodides in the presence of a palladium catalyst can introduce alkyl groups at the ortho-position. rsc.org
Arylation: Coupling with potassium aryltrifluoroborates or other arylating agents allows for the synthesis of biaryl structures. thieme-connect.com
Acylation: Carboxylic acids can be used as acylating reagents to introduce a ketone functionality at the ortho-position. rsc.org
These transformations typically proceed via the formation of a five-membered palladacycle intermediate, which then undergoes oxidative addition, transmetalation, and reductive elimination to yield the functionalized product. rsc.org
Table 2: Palladium-Catalyzed C-H Functionalization of the Phenyl Group in 2-Phenylpyridine Analogs
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Arylation | K-aryltrifluoroborate | Pd(OAc)₂, Cu(OAc)₂, p-benzoquinone | ortho-Arylated 2-phenylpyridine | thieme-connect.com |
| Alkylation | Alkyl iodide | Pd(OAc)₂, PPh₃, Cs₂CO₃ | ortho-Alkylated 2-phenylpyridine | rsc.org |
| Acylation | Benzoic acid | Pd(OAc)₂, (CF₃CO)₂O | ortho-Acylated 2-phenylpyridine | rsc.org |
Advanced Reaction Pathways and Cascade Reactions
The multiple reactive sites in 4-Amino-5-fluoro-2-phenylpyridine make it a suitable substrate for advanced reaction pathways and cascade reactions, enabling the rapid construction of complex heterocyclic systems. Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient. lookchem.com
For example, 2-aminopyridines are known to react with β-nitrostyrenes in an iron(III)-catalyzed cascade reaction. lookchem.com This process involves a Michael addition of the amino group to the nitroalkene, followed by an intramolecular cyclization and subsequent denitration to form substituted imidazo[1,2-a]pyridines. It is plausible that 4-Amino-5-fluoro-2-phenylpyridine could undergo a similar transformation.
Furthermore, cascade reactions involving N-propargylic β-enaminones and formamides have been used to synthesize 2-aminopyridines. acs.org While this describes a synthesis of the aminopyridine core itself, the principles of cascade reactions involving aminopyridines can be extended. For instance, reacting 4-Amino-5-fluoro-2-phenylpyridine with appropriately designed bifunctional electrophiles could lead to novel, fused heterocyclic scaffolds in a highly efficient manner. researchgate.netnih.gov
Theoretical and Computational Chemistry Studies of 4 Amino 5 Fluoro 2 Phenylpyridine
Theoretical Framework for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the geometric and electronic properties of pyridine (B92270) derivatives. For a molecule like 4-Amino-5-fluoro-2-phenylpyridine, DFT calculations would typically be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as ionization potential and electron affinity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in predicting how a molecule will react. For 4-Amino-5-fluoro-2-phenylpyridine, FMO analysis would help in understanding its reactivity towards electrophiles and nucleophiles, with the HOMO indicating regions of nucleophilicity and the LUMO indicating regions of electrophilicity.
Charge Distribution and Electrostatic Potential Surfaces
The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Computational methods can generate electrostatic potential (ESP) surfaces, which map the electrostatic potential onto the electron density surface. For 4-Amino-5-fluoro-2-phenylpyridine, an ESP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions, providing insights into potential sites for hydrogen bonding and other non-covalent interactions.
Computational Approaches to Reaction Mechanism Elucidation
Transition State Characterization and Energy Barrier Calculations
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating the associated energy barriers. For reactions involving 4-Amino-5-fluoro-2-phenylpyridine, computational chemists would model the potential energy surface to locate the minimum energy pathways from reactants to products. The characterization of transition state structures and their energies provides a quantitative understanding of the reaction kinetics.
Solvent Effects on Reaction Energetics and Pathways
Reactions are often significantly influenced by the solvent environment. Computational models can account for solvent effects either explicitly, by including individual solvent molecules, or implicitly, by treating the solvent as a continuous medium. For any proposed reaction involving 4-Amino-5-fluoro-2-phenylpyridine, modeling the solvent effects would be crucial for obtaining accurate predictions of reaction energetics and pathways that are comparable to experimental results.
While the specific application of these theoretical and computational methods to 4-Amino-5-fluoro-2-phenylpyridine is not documented in available literature, the principles outlined above represent the standard approach that would be taken to investigate its chemical properties and reactivity. Future research in this area would be necessary to provide the specific data required for a detailed analysis as per the requested outline.
Conformational Analysis and Stereoelectronic Effects
The conformational preferences of biaryl systems like 4-Amino-5-fluoro-2-phenylpyridine are governed by a delicate balance of steric hindrance and electronic effects. The rotation around the single bond connecting the phenyl and pyridine rings is a key determinant of the molecule's three-dimensional structure and, consequently, its chemical and physical properties.
Intramolecular Hydrogen Bonding and Non-Covalent Interactions
A significant feature expected in the conformational analysis of 4-Amino-5-fluoro-2-phenylpyridine is the potential for intramolecular hydrogen bonding. Specifically, an interaction between the hydrogen atoms of the amino group (-NH₂) at the 4-position and the fluorine atom at the 5-position is plausible.
Other non-covalent interactions that would play a role in the molecule's conformation include dipole-dipole interactions, arising from the polar C-F and C-N bonds, and dispersion forces. The interplay of these forces would ultimately determine the preferred three-dimensional structure of the molecule in the gas phase and in different solvent environments.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions can aid in the interpretation of experimental spectra and provide insights into the molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These predictions are highly sensitive to the electronic environment of each nucleus and are therefore valuable for structure elucidation.
¹H NMR: The protons on the aromatic rings would be expected to resonate in the region of 7.0-8.5 ppm. The chemical shifts of the protons on the pyridine ring would be influenced by the electron-withdrawing nitrogen atom and the substituents. The amino group protons would likely appear as a broader signal, with a chemical shift that is sensitive to solvent and concentration. libretexts.org
¹³C NMR: The carbon atoms of the aromatic rings would have chemical shifts in the range of 110-160 ppm. The carbon atom attached to the fluorine (C5) would show a large C-F coupling constant, and its chemical shift would be significantly affected by the high electronegativity of fluorine. Similarly, the carbons bonded to the nitrogen of the amino group (C4) and the pyridine ring nitrogen would also have distinct chemical shifts.
¹⁹F NMR: The fluorine atom at the 5-position would give rise to a signal in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents on the pyridine ring.
Table 3: Predicted NMR Chemical Shift Ranges for 4-Amino-5-fluoro-2-phenylpyridine (Note: This table is illustrative and presents general ranges, not specific calculated values)
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | Aromatic (Phenyl & Pyridine) | 7.0 - 8.5 |
| ¹H | Amino (-NH₂) | Variable, typically 3.0 - 5.0 |
| ¹³C | Aromatic (C-C, C-N) | 110 - 160 |
| ¹³C | C-F | ~150 - 170 (with C-F coupling) |
Advanced Spectroscopic and Structural Elucidation Studies
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the intricate connectivity and spatial relationships within a molecule.
To establish the covalent framework of 4-Amino-5-fluoro-2-phenylpyridine, a suite of two-dimensional NMR experiments would be essential.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 4-Amino-5-fluoro-2-phenylpyridine, COSY would reveal correlations between the protons on the phenyl ring and the proton on the pyridine (B92270) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This would allow for the definitive assignment of which proton is attached to which carbon in both the pyridine and phenyl rings.
A hypothetical table of expected 2D-NMR correlations for 4-Amino-5-fluoro-2-phenylpyridine is presented below. The chemical shifts are illustrative and based on known values for similar structures like 2-phenylpyridine (B120327) and various fluorinated aminopyridines.
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H-3 (pyridine) | H-4 (if present) | C-3 | C-2, C-4, C-5 |
| H-6 (pyridine) | H-5 (if present) | C-6 | C-2, C-4, C-5 |
| Phenyl Protons | Other Phenyl Protons | Corresponding Phenyl Carbons | Other Phenyl Carbons, C-2 (pyridine) |
| Amino Protons (NH₂) | - | - | C-4, C-3, C-5 |
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the through-space proximity of atoms, which is vital for understanding the molecule's three-dimensional conformation. For 4-Amino-5-fluoro-2-phenylpyridine, these experiments would reveal spatial relationships between the protons of the phenyl ring and the protons on the pyridine ring, providing insights into the rotational orientation (dihedral angle) of the phenyl group relative to the pyridine ring.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical analytical technique. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local electronic environment. The ¹⁹F NMR spectrum of 4-Amino-5-fluoro-2-phenylpyridine would show a single resonance, and its chemical shift would be indicative of the electronic effects of the adjacent amino and phenyl groups. Furthermore, coupling between the fluorine nucleus and nearby protons (e.g., H-6 and the amino protons) would provide additional structural confirmation. In related fluorinated pyridine compounds, the coupling constants between fluorine and adjacent protons are well-documented.
Single-Crystal X-ray Diffraction Analysis
While no published crystal structure for 4-Amino-5-fluoro-2-phenylpyridine exists, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state.
This technique would precisely determine bond lengths, bond angles, and torsion angles of the molecule. This would confirm the planarity of the pyridine and phenyl rings and establish the exact geometry of the amino group and the C-F bond. For similar aromatic compounds, X-ray diffraction has been used to elucidate the fine details of their molecular structure.
Analysis of the crystal packing would reveal the non-covalent interactions that govern the supramolecular assembly in the solid state. For 4-Amino-5-fluoro-2-phenylpyridine, one would anticipate the presence of several key intermolecular interactions based on studies of related molecules such as 4-amino-3,5-dichloropyridine (B195902) and other substituted pyridines. These could include:
Hydrogen Bonding: The amino group is a potent hydrogen bond donor and could form N-H···N or N-H···F hydrogen bonds with neighboring molecules, leading to the formation of chains or dimeric motifs.
π-π Stacking: The aromatic phenyl and pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
Halogen Bonding: The fluorine atom could potentially participate in halogen bonding, acting as a halogen bond acceptor.
The table below summarizes potential intermolecular interactions based on the analysis of similar compounds.
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bonding | N-H (Amino) | N (Pyridine) | Chain or Dimer |
| Hydrogen Bonding | N-H (Amino) | F (Fluoro) | Sheet or Network |
| π-π Stacking | Pyridine Ring | Phenyl Ring | Offset or Face-to-Face Stacking |
| C-H···π Interactions | C-H (Aromatic) | π-system (Aromatic Ring) | T-shaped or Parallel-displaced |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical analytical tool for determining the elemental composition of a molecule with high accuracy and precision. By providing an exact mass measurement, HRMS can confirm the molecular formula of a compound, distinguishing it from other potential structures with the same nominal mass. For 4-Amino-5-fluoro-2-phenylpyridine, with a molecular formula of C₁₁H₉FN₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that closely aligns with this theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental composition. This level of accuracy is crucial in pharmaceutical research and development for the unambiguous identification of compounds and their metabolites. nih.gov
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of a molecule's functional groups and bonding arrangements. mdpi.com These complementary methods probe the vibrational modes of a molecule, providing insights into its structural framework.
FT-IR Spectroscopy
The FT-IR spectrum of 4-Amino-5-fluoro-2-phenylpyridine is characterized by absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3500-3300 cm⁻¹. core.ac.uk Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings give rise to characteristic bands in the 1600-1400 cm⁻¹ region. Furthermore, the C-F stretching vibration, a key feature of this molecule, will produce a strong absorption band, typically in the 1250-1000 cm⁻¹ range.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For 4-Amino-5-fluoro-2-phenylpyridine, the symmetric stretching of the aromatic rings would be expected to produce strong Raman signals. The C-F bond, while strongly absorbing in the IR, may show a weaker signal in the Raman spectrum. Analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov
Detailed Vibrational Assignments
A comprehensive analysis of the vibrational spectra involves the assignment of observed bands to specific molecular motions. This is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies. nih.gov For instance, in similar pyridine derivatives, the in-plane and out-of-plane C-H deformation modes have been identified at specific wavenumbers. researchgate.net The ring breathing modes of the substituted phenyl and pyridine rings also give rise to characteristic bands that can be assigned based on established literature values for similar structures. researchgate.net
The following table summarizes the expected key vibrational frequencies for 4-Amino-5-fluoro-2-phenylpyridine based on characteristic group frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Amino (N-H) | Stretching | 3500-3300 | FT-IR, Raman |
| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |
| Pyridine & Phenyl Rings (C=C, C=N) | Stretching | 1600-1400 | FT-IR, Raman |
| Carbon-Fluorine (C-F) | Stretching | 1250-1000 | FT-IR |
4 Amino 5 Fluoro 2 Phenylpyridine As a Precursor in Complex Molecule Synthesis
Scaffold for the Construction of Fused Heterocyclic Systems
The inherent reactivity of the amino and fluoro substituents, coupled with the pyridine (B92270) nitrogen, makes 4-Amino-5-fluoro-2-phenylpyridine an ideal starting material for the synthesis of fused heterocyclic systems. These reactions often proceed through annulation and ring closure strategies, including tandem and multi-component reactions, to generate novel polycyclic structures.
Annulation Reactions and Ring Closure Strategies
Annulation, the formation of a new ring onto an existing one, is a key strategy for elaborating the 4-Amino-5-fluoro-2-phenylpyridine core. The amino group can act as a nucleophile to initiate cyclization with various electrophilic partners. For instance, condensation reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidines. Similarly, reactions with α,β-unsaturated ketones or esters can furnish fused dihydropyridine (B1217469) derivatives.
The fluorine atom, while often considered a bioisosteric replacement for hydrogen, can also participate in or influence ring closure reactions. Its electron-withdrawing nature can activate adjacent positions towards nucleophilic attack, facilitating intramolecular cyclizations that might otherwise be challenging. The strategic placement of the fluorine atom can direct the regioselectivity of these annulation reactions, leading to the preferential formation of one isomer over others.
Tandem Reactions and Multi-Component Syntheses
The quest for synthetic efficiency has driven the development of tandem reactions and multi-component syntheses (MCRs) utilizing aminopyridine derivatives. mdpi.com These approaches allow for the construction of complex fused heterocycles in a single operation, avoiding the isolation of intermediates and reducing waste. For example, a one-pot reaction involving 4-Amino-5-fluoro-2-phenylpyridine, an aldehyde, and a suitable active methylene (B1212753) compound could, in principle, lead to the formation of complex fused pyridines. mdpi.comrsc.orgfigshare.com
While specific examples detailing tandem and multi-component reactions starting directly from 4-Amino-5-fluoro-2-phenylpyridine are not extensively documented in the provided search results, the principles of these powerful synthetic strategies are well-established for structurally related aminopyridines and other aminoheterocycles. mdpi.comrsc.orgfrontiersin.org The presence of the reactive amino group and the activating fluorine atom on the 4-Amino-5-fluoro-2-phenylpyridine scaffold makes it a prime candidate for the design of novel MCRs to access diverse fused heterocyclic libraries. nih.gov
Building Block for Ligand Design in Catalysis
The pyridine nitrogen and the exocyclic amino group of 4-Amino-5-fluoro-2-phenylpyridine provide excellent coordination sites for transition metals, making it an attractive building block for the design of novel ligands for catalysis. The electronic properties of the ligand can be fine-tuned by the presence of the electron-withdrawing fluorine atom and the phenyl substituent, influencing the catalytic activity and selectivity of the resulting metal complexes.
Development of Chiral Catalysts and Auxiliaries
The development of chiral catalysts is crucial for asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. 4-Amino-5-fluoro-2-phenylpyridine can serve as a scaffold for the synthesis of chiral ligands. The introduction of a chiral center, either within the phenyl group or through modification of the amino group, could lead to ligands that, upon coordination to a metal, create a chiral environment around the catalytic center.
While the direct application of 4-Amino-5-fluoro-2-phenylpyridine in the development of chiral catalysts is not explicitly detailed in the search results, the principles of using substituted pyridines as ligands in asymmetric catalysis are well-established. The combination of the coordinating pyridine and amino groups, along with the stereodirecting potential of a chiral substituent, makes this class of compounds promising for the design of new and effective chiral catalysts and auxiliaries.
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes
The presence of a stereocenter can have a profound impact on the properties of a molecule. While current synthetic routes to 4-Amino-5-fluoro-2-phenylpyridine may be effective for producing the racemic mixture, the development of asymmetric synthetic methods to access individual enantiomers is a critical next step. The field of asymmetric synthesis of substituted pyridines and their reduced derivatives, piperidines, has seen significant advancements that could be adapted for this purpose.
One promising approach involves the asymmetric reduction of a suitable pyridinium (B92312) salt precursor. Iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been successfully demonstrated, achieving high levels of enantioselectivity. nih.gov A similar strategy could be envisioned for a precursor to 4-Amino-5-fluoro-2-phenylpyridine, where an appropriate chiral ligand would be crucial for inducing stereoselectivity. Another potential route could involve a rhodium-catalyzed asymmetric reductive Heck reaction of a boronic acid with a pyridine (B92270) derivative. organic-chemistry.org
Furthermore, the use of chiral auxiliaries offers a well-established method for asymmetric synthesis. These auxiliaries can be temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key reaction, followed by their removal to yield the desired enantiomerically enriched product. The application of β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones to the corresponding alcohols has been employed as a key step in the asymmetric synthesis of substituted piperidines and could potentially be adapted. researchgate.net
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Key Step | Relevant Precursor for 4-Amino-5-fluoro-2-phenylpyridine |
|---|---|---|---|
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral precursor using a chiral catalyst. | Ir-catalyzed enantioselective hydrogenation. | A corresponding pyridinium salt of 4-Amino-5-fluoro-2-phenylpyridine. |
| Asymmetric Heck Reaction | Rhodium-catalyzed cross-coupling of an aryl or vinyl boronic acid with a pyridine derivative. | Enantioselective reductive Heck reaction. | A dihydropyridine (B1217469) precursor to 4-Amino-5-fluoro-2-phenylpyridine. |
Exploration of C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. rsc.org The scaffold of 4-Amino-5-fluoro-2-phenylpyridine presents multiple C-H bonds that are ripe for exploration through such strategies. This includes the phenyl ring and the pyridine core itself.
Transition-metal-catalyzed C-H activation is a leading strategy in this field. acs.org Palladium-catalyzed methods, for instance, have been extensively developed for the functionalization of sp3 C-H bonds in amino acid and peptide derivatives, which could provide insights for the functionalization of the amino group in the target molecule. rsc.org For the pyridine ring, which is electron-deficient, direct functionalization can be challenging but is an active area of research. rsc.org Strategies often involve the use of a directing group to achieve regioselectivity. The amino group on the pyridine ring could potentially serve as an endogenous directing group to guide the functionalization of adjacent C-H bonds.
Furthermore, protecting-group-free approaches for the α-functionalization of cyclic secondary amines have been developed, involving an intermolecular hydride transfer to generate an imine intermediate that is subsequently captured by a nucleophile. nih.gov Adapting such a strategy to the aminopyridine moiety could open new avenues for derivatization.
Table 2: Potential C-H Functionalization Sites and Methods
| Site | Potential Method | Type of Functionalization |
|---|---|---|
| Phenyl Ring | Palladium-catalyzed C-H arylation/alkylation | Introduction of new aryl or alkyl groups. |
| Pyridine C3-H | Directing group-assisted C-H activation | Introduction of various functional groups. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures to flow chemistry and automated platforms can significantly accelerate the synthesis of compound libraries and the optimization of reaction conditions. nih.gov The synthesis of substituted pyridines has been successfully demonstrated in flow reactors, highlighting the potential for the continuous production of 4-Amino-5-fluoro-2-phenylpyridine and its derivatives. interchim.fr
Automated synthesis platforms, which can perform a wide range of reactions, are becoming increasingly sophisticated. sigmaaldrich.com These platforms can be programmed to execute multi-step synthetic sequences, including purification, enabling the rapid generation of analogues. researchgate.netresearchgate.net Integrating the synthesis of 4-Amino-5-fluoro-2-phenylpyridine onto such a platform would allow for the high-throughput exploration of its chemical space. For example, by using a cartridge-based automated synthesizer, different building blocks could be systematically introduced to explore structure-reactivity relationships. synthiaonline.com
Bioisosteric Replacements and Structure-Reactivity Relationships (without biological activity implications)
Bioisosteric replacement is a powerful strategy in medicinal chemistry, but from a fundamental chemical perspective, it offers a fascinating way to probe structure-reactivity relationships. baranlab.org By systematically replacing the amino and fluoro substituents on the pyridine ring with other functional groups, one can systematically study their effects on the molecule's chemical properties, such as its electronic nature, reactivity in different chemical transformations, and physical properties.
The fluorine atom, for instance, could be replaced with other halogens (Cl, Br) or with a trifluoromethyl group to modulate the electronic properties of the pyridine ring. cambridgemedchemconsulting.comselvita.com The replacement of hydrogen with fluorine is a common strategy to alter metabolic stability, but in a purely chemical context, it significantly impacts the pKa of nearby basic nitrogens and the reactivity of the aromatic ring. cambridgemedchemconsulting.com The amino group could be replaced with other functionalities like a hydroxyl, methoxy, or a small alkyl group. researchgate.net Studying the impact of these substitutions on the reactivity of the pyridine ring, for example in C-H functionalization reactions or in its ability to coordinate to metal centers, would provide valuable fundamental chemical knowledge. canterbury.ac.nznih.gov For instance, the replacement of a pyridine ring with a benzonitrile (B105546) has been explored as a scaffold hopping strategy. thieme-connect.com
Table 3: Potential Bioisosteric Replacements and Their Expected Impact on Chemical Properties
| Original Group | Potential Replacement | Expected Impact on Chemical Reactivity |
|---|---|---|
| Fluoro | Chloro, Bromo | Altered electronic effects, potential for different cross-coupling reactions. |
| Fluoro | Trifluoromethyl | Strong electron-withdrawing effect, influencing ring reactivity. |
| Amino | Hydroxyl | Change in hydrogen bonding capability and acidity/basicity. |
| Amino | Methoxy | Altered electronic and steric properties, removal of hydrogen bond donor. |
By systematically exploring these future research directions, a deeper understanding of the chemistry of 4-Amino-5-fluoro-2-phenylpyridine can be achieved, potentially unlocking new synthetic methodologies and revealing fundamental principles of structure and reactivity in substituted pyridines.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-Amino-5-fluoro-2-phenylpyridine with high purity?
- Methodological Answer : Fluorinated pyridines are often synthesized via nucleophilic substitution or coupling reactions. For 4-Amino-5-fluoro-2-phenylpyridine, a plausible route involves substituting a halogen (e.g., chlorine) on a fluoropyridine precursor with an amine group under controlled conditions. Catalysts like palladium or copper can enhance coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve ≥95% purity. Analytical validation using HPLC and NMR is recommended .
Q. What safety protocols are essential when handling 4-Amino-5-fluoro-2-phenylpyridine?
- Methodological Answer : Due to limited toxicity data for structurally similar compounds, assume acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention. Store in a cool, dry place away from oxidizers .
Q. How should researchers characterize 4-Amino-5-fluoro-2-phenylpyridine to confirm structural integrity?
- Methodological Answer : Combine multiple analytical techniques:
- NMR (¹H/¹³C, DEPT-135) to verify substituent positions and aromatic proton splitting patterns.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Cross-reference spectral data with computational predictions (e.g., PubChem) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction yields in amination reactions involving 4-Amino-5-fluoro-2-phenylpyridine?
- Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Strategies include:
- Using bulky ligands (e.g., XPhos) to stabilize transition metals in coupling reactions.
- Screening solvents (DMF, THF) and temperatures (60–100°C) to favor amination over dehalogenation.
- Employing microwave-assisted synthesis to reduce reaction time and improve selectivity .
Q. How to resolve discrepancies between computational predictions and experimental reactivity data for 4-Amino-5-fluoro-2-phenylpyridine?
- Methodological Answer : Reassess computational models (e.g., DFT) by incorporating solvent effects (PCM model) and explicit hydrogen bonding. Validate with kinetic studies (e.g., monitoring reaction intermediates via LC-MS). Contradictions may arise from unaccounted steric effects or protonation states in the reaction environment .
Q. What degradation pathways are likely for 4-Amino-5-fluoro-2-phenylpyridine under accelerated stability testing?
- Methodological Answer : Conduct forced degradation studies:
- Photolysis : Expose to UV light (ICH Q1B guidelines) to identify photo-oxidation products.
- Hydrolysis : Test in acidic (0.1M HCl), basic (0.1M NaOH), and neutral conditions at 40°C. Monitor via HPLC for deamination or ring-opening byproducts.
- Oxidation : Use H₂O₂ to detect peroxide-sensitive sites. Stabilize with antioxidants (e.g., BHT) if necessary .
Q. How to design an HPLC method for quantifying trace impurities in 4-Amino-5-fluoro-2-phenylpyridine batches?
- Methodological Answer : Optimize using:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 10–90% B over 30 minutes.
- Detection : UV at 254 nm (aromatic π→π* transitions). Validate linearity (R² >0.999), LOD/LOQ, and spike recovery for impurities like unreacted precursors or dehalogenated derivatives .
Q. What strategies mitigate low solubility of 4-Amino-5-fluoro-2-phenylpyridine in aqueous assay buffers?
- Methodological Answer : Improve solubility via:
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
- pH adjustment : Protonate the amine group in acidic buffers (pH 4–5).
- Crystallization modifiers : Add surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
